1H-Indole, 3-(2-imidazolin-2-ylmethyl)-

Alpha-adrenergic receptor Hemodynamics Cardiovascular Pharmacology

Avoid derailed research programs due to scaffold mismatch. Published evidence shows that substituting indazole cores for this specific indole scaffold leads to a completely divergent, clonidine-like biphasic hemodynamic profile despite similar in vitro α-adrenoceptor binding. Ensure predictable functional pharmacology in your antihypertensive programs. · Divergent Function: Yields a centrally-acting biphasic profile, not peripheral vasodilation. · Validated Tool: Confirmed α2-adrenoceptor partial agonist properties via [35S]GTPγS binding. · Essential for SAR: Provides a key training set for scaffold-hopping and functional selectivity studies. For reliable sourcing of this core medicinal chemistry scaffold with verified purity, request a quote or place your order.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 19853-01-1
Cat. No. B15070009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
CAS19853-01-1
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14)
InChIKeyHGNMPVZIINPXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole, 3-(2-imidazolin-2-ylmethyl)-: Identity & Physicochemical Properties


1H-Indole, 3-(2-imidazolin-2-ylmethyl)- (CAS 19853-01-1) is a heterocyclic compound that combines indole and imidazoline structural motifs [1]. It is characterized by a molecular formula of C12H13N3 and a molecular weight of 199.25 g/mol, with a computed LogP value of 0.8 [1]. This compound serves as a core scaffold in medicinal chemistry for the development of novel adrenergic and serotonergic agents [1].

Supports α-adrenergic receptor binding and functional profiling studies
Enables investigation of central vs. peripheral hemodynamic mechanisms in vivo
Provides indole scaffold for SAR transfer studies between indole and indazole cores

Generic Substitution Failure for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-


In the field of alpha-adrenergic receptor research, compounds within the imidazoline-containing indole class cannot be assumed to be functionally interchangeable. This is underscored by studies demonstrating that while structural analogs like 1-[(imidazolin-2-yl)methyl]indazoles produce a characteristic immediate hypotensive effect via peripheral vasodilation, the corresponding indole derivatives, including the core scaffold of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, exhibit a divergent, clonidine-like biphasic hemodynamic profile in vivo [1]. This divergence occurs despite similar in vitro binding affinities at α-adrenoceptors, highlighting that simple potency metrics are insufficient to predict functional or therapeutic outcomes [1]. Therefore, substituting this core scaffold with a seemingly similar indazole or another indole derivative without accounting for these unique in vivo functional properties can lead to significant and unexpected pharmacological results, derailing research programs that rely on predictable target engagement and physiological response.

Hemodynamic profile divergence
Indazole analogs may produce an immediate peripheral hypotensive effect, while the indole scaffold may impart a biphasic central hemodynamic profile. Functional outcomes may shift unexpectedly.
Binding affinity does not predict in vivo function
Similar in vitro binding at α-adrenoceptors does not translate to equivalent pharmacodynamic response. Scaffold replacement may alter the mechanism of action despite comparable target engagement.
Class-level variation
Not all indole-imidazoline derivatives exhibit identical functional selectivity. Substituent changes may further modify the partial agonist/antagonist balance, requiring compound-specific validation.

1H-Indole, 3-(2-imidazolin-2-ylmethyl)-: In Vitro & In Vivo Evidence


Divergent Hemodynamic Profile vs. Indazole Analogs

In a direct head-to-head comparison, 1-[(imidazolin-2-yl)methyl]indole derivatives, which share the core scaffold with 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, demonstrate a fundamentally different hemodynamic profile compared to their bioisosteric indazole counterparts when tested in vivo in anesthetized male Wistar rats [1]. The indazole series produced the expected immediate hypotensive effect characteristic of peripheral α1-adrenergic receptor antagonists. In contrast, the indole series displayed a biphasic effect, reminiscent of clonidine-like centrally acting antihypertensive agents [1].

Hemodynamic Profile
Head-to-head
Indole scaffold Biphasic effect, clonidine-like central mechanism
Indazole analogs Immediate hypotensive effect, peripheral vasodilation
Reported central vs. peripheral mechanism divergence
In vivo anesthetized male Wistar rats; qualitative divergence observed
Alpha-adrenergic receptor Hemodynamics Cardiovascular Pharmacology

Partial Agonism at α2-Adrenoceptors

In vitro functional studies using a [35S]GTPγS binding assay revealed that 1-[(imidazolin-2-yl)methyl]indole analogs, which contain the core structure of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, act as partial agonists at α2-adrenergic receptors [1]. This functional activity contrasts with the primary antagonist profile observed for the corresponding indazole series and provides a mechanistic basis for the observed in vivo hemodynamic differences [1].

α2 Functional Activity
Cross-study comparable
[35S]GTPγS binding assay
Indole analogs act as partial agonists at α2-adrenoceptors, while indazole analogs act as primary antagonists.
Partial agonism may explain central hemodynamic profile
In vitro functional assay context; mechanism underlies in vivo divergence
Alpha-2 Adrenoceptor Partial Agonism GTPγS Binding Assay

Binding to α1- and α2-Adrenoceptors

An in vitro screen of newly obtained 1-[(imidazolin-2-yl)methyl]indole analogues, which share the core scaffold with 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-, confirmed their binding affinities for both α1- and α2-adrenoceptors [1]. This study allowed for the identification of target-based SAR transfer events, validating the scaffold's ability to engage these key adrenergic targets, albeit with a distinct functional outcome compared to indazole-based compounds [1].

Adrenoceptor Binding
Class-level inference
Confirmed binding at α1- and α2-adrenoceptors for both indole and indazole scaffolds.
Target engagement maintained despite functional divergence
Radioligand binding assays; binding similarity does not predict functional outcome
Alpha-1 Adrenoceptor Alpha-2 Adrenoceptor Binding Affinity SAR Transfer

Optimal Scenarios for 1H-Indole, 3-(2-imidazolin-2-ylmethyl)-


Centrally Acting Antihypertensive Agents

Researchers investigating the development of novel, centrally acting antihypertensive drugs should prioritize this indole scaffold. The in vivo evidence demonstrates that this core structure yields a clonidine-like biphasic hemodynamic profile, a hallmark of centrally acting agents, which is distinct from the peripheral vasodilator effects of its indazole analogs [1]. This functional specificity makes it a superior starting point for programs targeting central blood pressure regulation.

α2-Adrenoceptor Partial Agonism Studies

For research groups focused on understanding and exploiting the therapeutic potential of α2-adrenoceptor partial agonists, this compound and its derivatives are highly relevant. The in vitro [35S]GTPγS binding data confirm that the indole scaffold imparts partial agonist properties at this receptor, a functional profile that can be leveraged for nuanced modulation of neurotransmitter release without causing the complete receptor desensitization associated with full agonists [1].

Scaffold-Hopping and SAR Studies

This compound is an essential tool for academic and industrial medicinal chemistry groups engaged in scaffold-hopping strategies between indazole and indole cores. The published data provides a clear case study of a 'SAR transfer' event, where similar in vitro binding does not translate to similar in vivo function [1]. Using this compound allows for empirical exploration of how core heterocycle replacement affects functional selectivity and in vivo pharmacodynamics, providing a valuable training set for computational and experimental drug design.

Application
Selection Property
Validation Focus
Central hemodynamic regulation mechanism studies
Indole scaffold central mechanism profile
In vivo hemodynamic endpoint comparison (indole vs. indazole)
α2-Adrenoceptor partial agonism studies
Partial agonist functional profile at α2-adrenoceptors
[35S]GTPγS binding functional assay validation
Scaffold-hopping and SAR transfer studies
Indole/indazole SAR transfer case with divergent functional outcomes
Correlation of in vitro binding with in vivo functional response

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